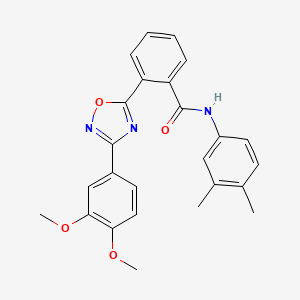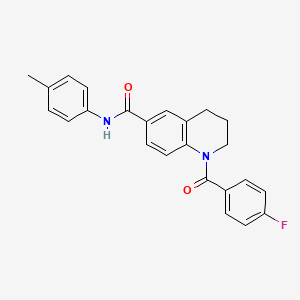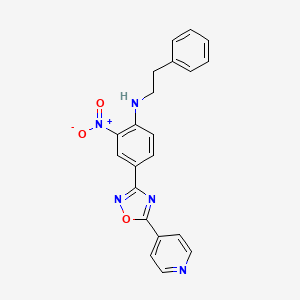
2-nitro-N-phenethyl-4-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-nitro-N-phenethyl-4-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)aniline, commonly known as 'NPD', is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. NPD is a heterocyclic compound that contains a nitro group, an oxadiazole ring, and a pyridine moiety. This compound has been synthesized using various methods and has shown promising results in various scientific applications.
Wirkmechanismus
The mechanism of action of NPD is not fully understood. However, studies have suggested that NPD may act as a photosensitizer, which can absorb light and transfer energy to other molecules. This property has been utilized in the development of organic solar cells.
Biochemical and physiological effects:
NPD has not been studied extensively for its biochemical and physiological effects. However, studies have suggested that NPD may exhibit antibacterial and antifungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
NPD has several advantages in the laboratory experiments, including its ease of synthesis, stability, and unique properties. However, the limitations of NPD include its low solubility in water and limited studies on its toxicity.
Zukünftige Richtungen
The future directions for the research on NPD include its application in the development of organic electronic devices, such as solar cells and transistors. Additionally, studies on the toxicity and pharmacological properties of NPD may lead to its potential application in the development of new drugs.
Conclusion:
In conclusion, NPD is a unique compound that has gained significant attention in the field of scientific research. Its ease of synthesis and unique properties make it a promising candidate for the development of organic electronic devices. Further studies on the toxicity and pharmacological properties of NPD may lead to its potential application in the development of new drugs.
Synthesemethoden
The synthesis of NPD can be achieved using different methods, including the condensation of 2-nitroaniline and 4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)aniline. The reaction is carried out in the presence of a catalyst and a solvent. The product is then purified using chromatography techniques to obtain the desired compound.
Wissenschaftliche Forschungsanwendungen
NPD has been extensively studied for its potential applications in scientific research. One of the significant applications of NPD is in the field of organic electronics. NPD has been used as a building block in the synthesis of organic semiconductors, which have shown promising results in the development of flexible electronic devices.
Eigenschaften
IUPAC Name |
2-nitro-N-(2-phenylethyl)-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O3/c27-26(28)19-14-17(20-24-21(29-25-20)16-9-11-22-12-10-16)6-7-18(19)23-13-8-15-4-2-1-3-5-15/h1-7,9-12,14,23H,8,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHAVHVIEVZKGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=C(C=C(C=C2)C3=NOC(=N3)C4=CC=NC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-N-(2-phenylethyl)-4-[5-(pyridin-4-YL)-1,2,4-oxadiazol-3-YL]aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-diphenyl-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B7718511.png)
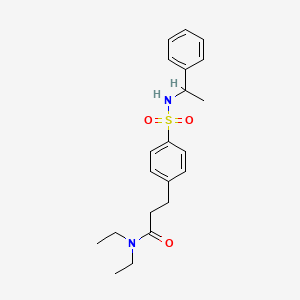
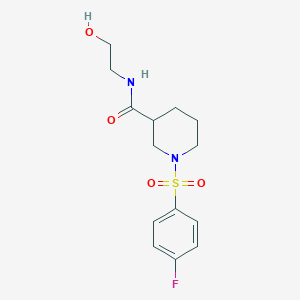
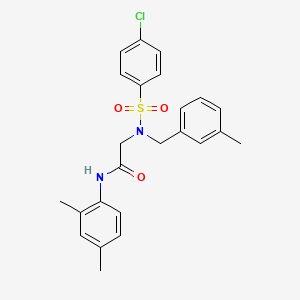
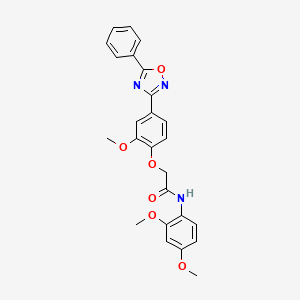
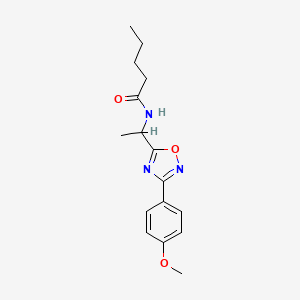


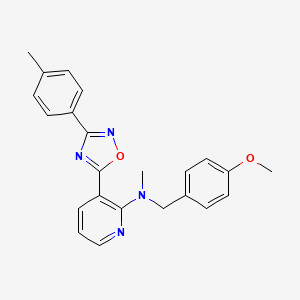
![(E)-N'-(4-methoxybenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7718562.png)

